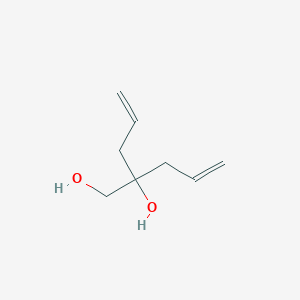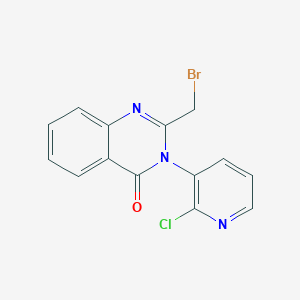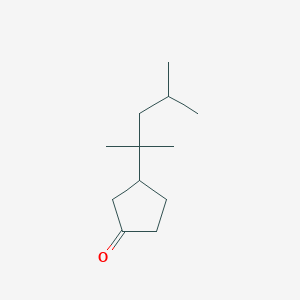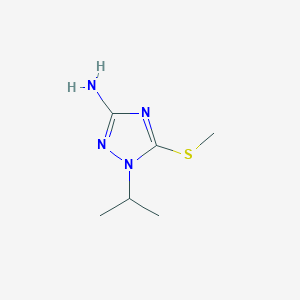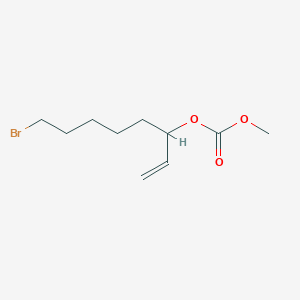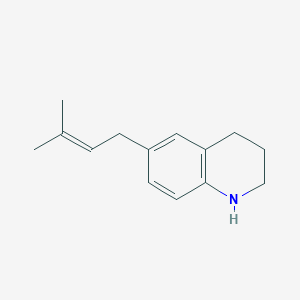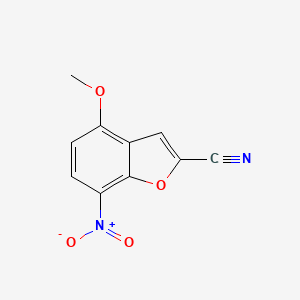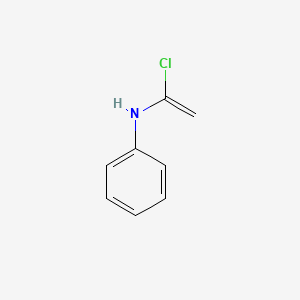
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate is an organic compound classified as an α,β-unsaturated carboxylic ester. This compound features a conjugated ester group with a double bond at the α,β position, making it a member of the enoate ester family . Its molecular formula is C₁₁H₁₈O₂ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(prop-2-en-1-yl)hex-4-enoate can be achieved through various organic reactions. One common method involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. Another approach is the Claisen condensation reaction, where esters react with ketones or aldehydes under basic conditions to form β-keto esters, followed by decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 3-(prop-2-en-1-yl)hex-4-enoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(prop-2-en-1-yl)hex-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-2-(prop-2-en-1-yl)pent-4-enoate: Similar in structure but contains a cyano group.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring instead of the hex-4-enoate moiety.
Propriétés
Numéro CAS |
87995-35-5 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
ethyl 3-prop-2-enylhex-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h4-5,8,10H,1,6-7,9H2,2-3H3 |
Clé InChI |
QTEZSHINTXRWCN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC=C)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)
